2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one
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Overview
Description
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methyl group at the 4-position and a thiazole ring attached to an ethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methylpiperidine.
Thiazole Ring Formation: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Piperidine and Thiazole Rings: The final step involves coupling the piperidine and thiazole rings through an ethanone linkage. This can be achieved using a variety of coupling reagents and conditions, such as the use of base catalysts and appropriate solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one: Similar structure but with a different position of the thiazole ring.
2-(4-Methylpiperidin-2-yl)-1-(1,3-oxazol-5-yl)ethan-1-one: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both piperidine and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16N2OS |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(4-methylpiperidin-2-yl)-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C11H16N2OS/c1-8-2-3-13-9(4-8)5-10(14)11-6-12-7-15-11/h6-9,13H,2-5H2,1H3 |
InChI Key |
SQFANLPOYKDDAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)CC(=O)C2=CN=CS2 |
Origin of Product |
United States |
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